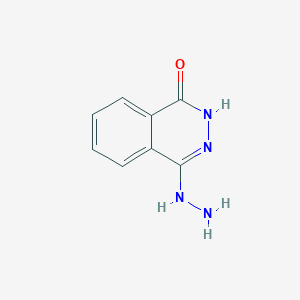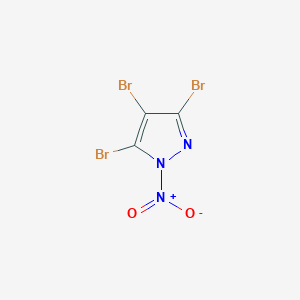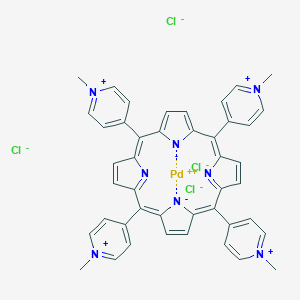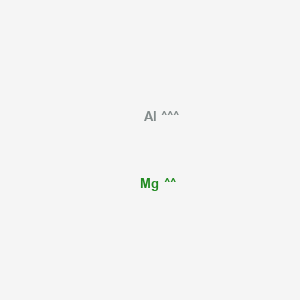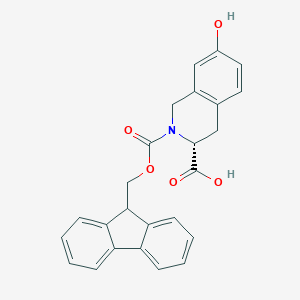
Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-7-hydroxy-®-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C25H21NO5 . It is often used in early discovery research .
Molecular Structure Analysis
The molecular weight of this compound is 415.44 g/mol . Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . The InChI string and SMILES string provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 415.4 g/mol, and its computed properties include an XLogP3-AA of 4, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 .Wissenschaftliche Forschungsanwendungen
Overview
Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound with potential applications in various areas of scientific research. Although specific studies directly addressing this compound were not found, insights can be drawn from research on related tetrahydroisoquinoline compounds and hydroxy acids, which share structural similarities or functional groups. These compounds have been explored for their roles in medicinal chemistry, including drug synthesis, and their bioactivity, which may hint at the broader utility of Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in scientific research.
Medicinal Chemistry and Therapeutics
Tetrahydroisoquinolines, including structures similar to Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have been identified as "privileged scaffolds" in drug discovery. These compounds are found in various therapeutic agents, ranging from anticancer antibiotics to Parkinsonism-preventing agents. The therapeutic versatility of tetrahydroisoquinolines underscores their potential in the development of new drugs for treating diseases like cancer, malaria, CNS disorders, and metabolic diseases (Singh & Shah, 2017).
Bioactivity
Hydroxy acids, which share functional group similarities with Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, exhibit significant biological activity. They have been employed in cosmetic and therapeutic formulations for their beneficial effects on the skin, including antioxidant, anti-inflammatory, and antimicrobial properties. These effects are attributed to their ability to influence cellular processes and signaling pathways, indicating potential applications of related compounds in dermatology and biochemistry (Kornhauser et al., 2010).
Antioxidant Activity
Antioxidants play a critical role in mitigating oxidative stress, a factor in many chronic diseases. Analytical methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) assays, provide insight into the antioxidant potential of compounds. Although not studied directly, the structure of Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid suggests possible antioxidant capabilities, which could be explored using these methods (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLZSUJEVZOPJV-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
CAS RN |
178432-50-3 |
Source


|
| Record name | (3R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

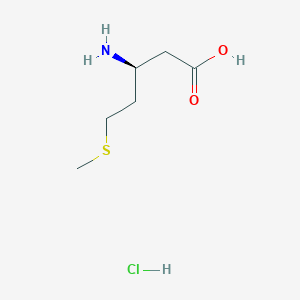
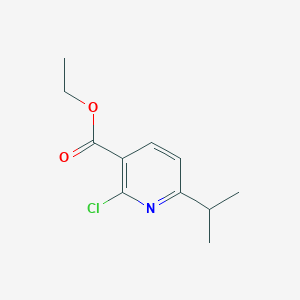
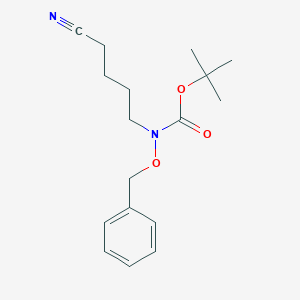
![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)
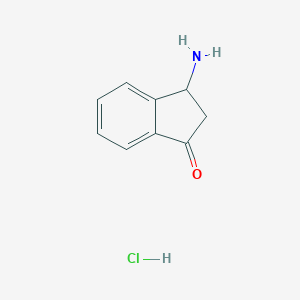
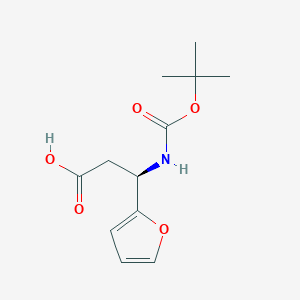
![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)


